1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11-1-2-12(17)15(11)7-9-5-14(6-9)13(18)10-3-4-19-8-10/h3-4,8-9H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRWFMYKVSPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carboxylic acid with azetidin-3-ylmethanol, followed by cyclization with pyrrolidine-2,5-dione. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the azetidine and pyrrolidine-2,5-dione moieties can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Core Structural Variations
Pyrrolidine-2,5-dione Derivatives with Thiophene Substituents
- 1-((1-(Thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione (2i): Features a thiophene-3-yl group attached via a vinyloxy linker.
- 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione: Incorporates a long sulfhydryl-alkyl chain, enhancing lipophilicity and membrane permeability compared to the target compound’s aromatic thiophene moiety .
Azetidine-Containing Analogues
Physicochemical Properties
*Predicted using fragment-based methods.
Enzyme Inhibition and Anticonvulsant Activity
- The thiophene-carbonyl group may enhance binding to enzyme active sites through π-π stacking or sulfur interactions.
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione : Exhibits IC₅₀ = 100.5 µM for GABA-transaminase inhibition, weaker than vigabatrin (IC₅₀ = 5.2 µM) but significant for lead optimization .
- 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione : Demonstrates anticonvulsant activity in preclinical models, attributed to the methoxyphenyl group’s modulation of neuronal ion channels .
Tyrosinase Inhibition
Biological Activity
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a novel compound that exhibits significant biological activity due to its unique structural features. This compound integrates a thiophene moiety with azetidine and pyrrolidine rings, which are known for their pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C11H12N4OS
- Molecular Weight : 248.3042 g/mol
- Key Functional Groups :
- Thiophene ring (aromatic properties)
- Azetidine ring (four-membered nitrogen-containing ring)
- Pyrrolidine-2,5-dione (cyclic amide)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and altering metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially modulating signal transduction pathways critical in cellular responses.
- DNA Intercalation : The planar structure of the thiophene and triazole rings allows intercalation into DNA, disrupting replication and transcription processes.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is particularly noted for enhancing antibacterial and antifungal activities.
Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer potential due to its ability to induce apoptosis in cancer cells through receptor modulation and DNA interaction.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli strains. |
| Study B | Showed that the compound induced apoptosis in human cancer cell lines, with a notable decrease in cell viability at higher concentrations. |
| Study C | Investigated the interaction of the compound with DNA, revealing intercalation effects that disrupted normal replication processes. |
Toxicity and Safety Profile
Initial toxicity assessments indicate that the compound has a favorable safety profile with minimal adverse effects observed in vitro. Further studies are required to evaluate its toxicity in vivo.
Q & A
Q. What are the standard synthetic routes for 1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, and what challenges arise during its purification?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1 : Acylation of azetidine-3-methanol with thiophene-3-carbonyl chloride under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base).
- Step 2 : Coupling the resulting intermediate with pyrrolidine-2,5-dione via nucleophilic substitution or Mitsunobu reaction .
- Purification Challenges : The polar nature of the compound often necessitates gradient elution in column chromatography (silica gel, hexane/ethyl acetate). Impurities may arise from incomplete acylation or side reactions with the azetidine ring. HPLC with a C18 column and acetonitrile/water mobile phase is recommended for final purity validation .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the connectivity of the azetidine-pyrrolidine backbone and thiophene moiety. Key signals include:
- Thiophene protons : δ 7.4–7.6 ppm (aromatic region).
- Azetidine methylene : δ 3.8–4.2 ppm (split due to restricted rotation).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly the spatial arrangement of the azetidine-methyl-pyrrolidine junction .
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H] at m/z 307.12) .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., thiophene derivatives).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve the yield of the target compound while minimizing side reactions?
Methodological Answer:
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR shifts with Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set). Discrepancies in azetidine proton shifts often arise from solvent effects not modeled in simulations .
- Dynamic NMR : Use variable-temperature -NMR to study conformational changes affecting signal splitting .
Q. How should researchers design experiments to assess the compound’s environmental impact, including biodegradation and ecotoxicity?
Methodological Answer:
- Fate Studies : Follow protocols from Project INCHEMBIOL :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis.
- Biotic Degradation : Use OECD 301F (Ready Biodegradability Test) with activated sludge.
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (LC) and algal growth inhibition tests (OECD 201/202) .
Q. What advanced techniques can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
